N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide
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Overview
Description
N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and the use of flow reactors can be employed to enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine moieties play a crucial role in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit enzyme activity or block receptor signaling, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal with a triazole moiety.
Trazodone: An antidepressant with a triazole structure.
Uniqueness
N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide is unique due to its specific combination of triazole and pyridazine rings, which confer distinct biological activities and potential therapeutic applications. Its structural features allow for versatile interactions with various biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H16N6O2S |
---|---|
Molecular Weight |
332.38 g/mol |
IUPAC Name |
N-[5-(8-amino-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylphenyl]methanesulfonamide |
InChI |
InChI=1S/C14H16N6O2S/c1-8-4-5-10(6-12(8)19-23(3,21)22)13-7-11(15)14-17-16-9(2)20(14)18-13/h4-7,19H,15H2,1-3H3 |
InChI Key |
COYMWGBRBXFYEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C(=C2)N)C)NS(=O)(=O)C |
Origin of Product |
United States |
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